

Application Notes and Protocols for Spiking Biological Samples with Meldonium-d3

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Compound of Interest

Compound Name: Meldonium-d3

Cat. No.: B13863009

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Introduction

Meldonium is a substance that has been monitored in sports due to its potential for performance enhancement and has been on the World Anti-Doping Agency (WADA) prohibited list. Accurate and reliable quantification of Meldonium in biological matrices is crucial for both anti-doping control and pharmacokinetic studies. The use of a stable isotope-labeled internal standard, such as **Meldonium-d3**, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This is because it closely mimics the analyte's behavior during sample preparation and analysis, correcting for matrix effects and variability in extraction and ionization.

These application notes provide detailed protocols for the spiking of **Meldonium-d3** in human urine and plasma samples, followed by sample preparation and analysis using LC-MS/MS. The methodologies are based on established and validated procedures in the scientific literature.

Experimental Protocols

- Meldonium (certified reference material)
- **Meldonium-d3** (certified internal standard)
- LC-MS grade acetonitrile, methanol, and water

- Formic acid (LC-MS grade)
- Ammonium acetate (LC-MS grade)
- Human plasma (drug-free)
- Human urine (drug-free)
- Microcentrifuge tubes (1.5 mL)
- Pipettes and tips
- Vortex mixer
- Centrifuge
- Meldonium Stock Solution (1 mg/mL): Accurately weigh and dissolve Meldonium reference standard in methanol to obtain a final concentration of 1 mg/mL.
- **Meldonium-d3** Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve **Meldonium-d3** in methanol to achieve a concentration of 1 mg/mL.
- Meldonium Working Standards: Prepare a series of working standards by serially diluting the Meldonium stock solution with a suitable solvent (e.g., 50:50 methanol:water) to create calibration curve standards.
- **Meldonium-d3** IS Working Solution:
 - For Urine Analysis: Dilute the **Meldonium-d3** stock solution with acetonitrile to a final concentration of 1 µg/mL.^{[1][2]}
 - For Plasma Analysis: Dilute the **Meldonium-d3** stock solution with 50:50 methanol:water to a final concentration of 500 ng/mL. This concentration is appropriate for typical calibration curve ranges observed for Meldonium in plasma.

This protocol is adapted for the confirmatory analysis of Meldonium in urine.

- Sample Aliquoting: Transfer 270 µL of the urine sample into a 1.5 mL microcentrifuge tube.

- Internal Standard Spiking: Add 30 μL of the 1 $\mu\text{g}/\text{mL}$ **Meldonium-d3** IS working solution to the urine sample.^{[1][2]}
- Vortex: Briefly vortex the sample to ensure thorough mixing.
- Dilution and Precipitation: Add 700 μL of acetonitrile and 100 μL of a 100 mM ammonium acetate solution.^{[1][2]}
- Vortex and Centrifuge: Vortex the mixture thoroughly and then centrifuge at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet any precipitated proteins.
- Sample Transfer: Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
- Sample Aliquoting: Pipette 100 μL of the plasma sample into a 1.5 mL microcentrifuge tube.
- Internal Standard Spiking: Add 10 μL of the 500 ng/mL **Meldonium-d3** IS working solution to the plasma sample.
- Vortex: Briefly vortex the sample to mix.
- Protein Precipitation: Add 400 μL of cold acetonitrile to the tube to precipitate plasma proteins.
- Vortex and Centrifuge: Vortex the sample vigorously for at least 30 seconds. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
- Sample Transfer: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

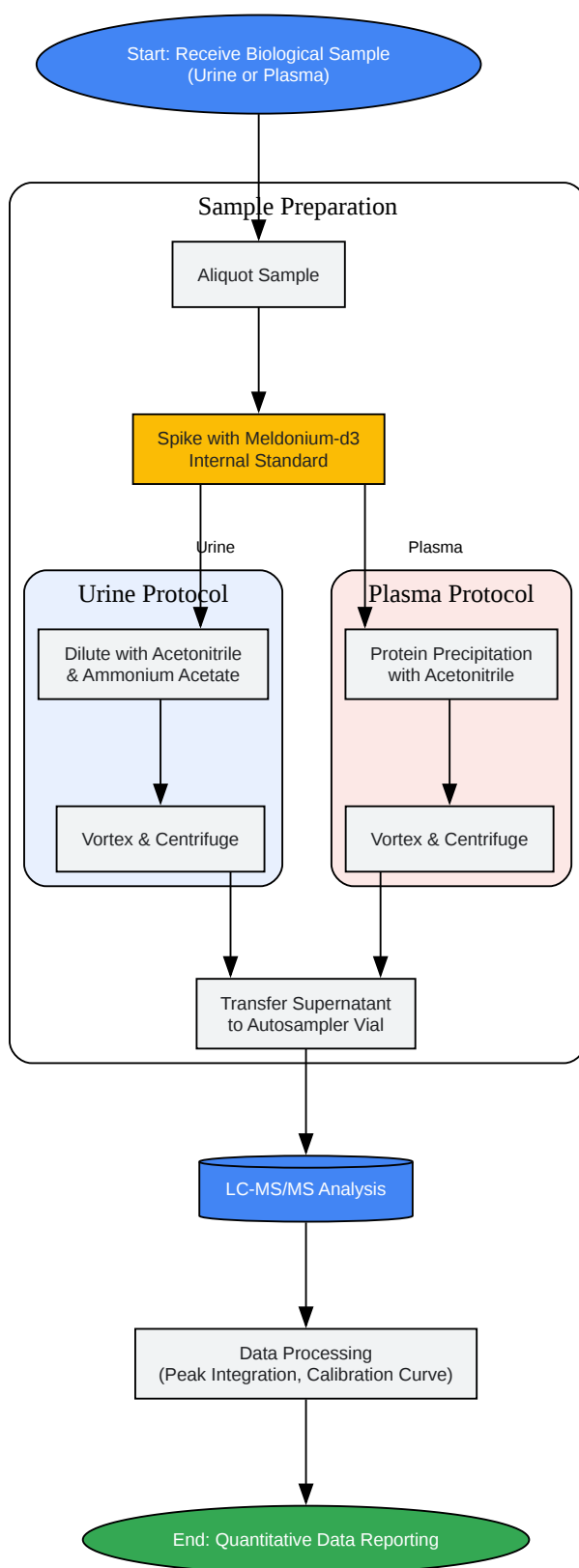
Data Presentation

Biological Matrix	Meldonium-d3 Working Solution Concentration	Volume to Spike	Final Concentration in Sample Preparation
Human Urine	1 µg/mL	30 µL	~90.9 ng/mL
Human Plasma	500 ng/mL	10 µL	~9.8 ng/mL

Parameter	Typical Setting
LC System	UPLC or UHPLC system
Column	HILIC (e.g., Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)
Mobile Phase A	10 mM Ammonium Acetate in Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Gradient	Start with a high percentage of Mobile Phase B (e.g., 95%), ramp down to a lower percentage, then re-equilibrate.
Flow Rate	0.3 - 0.5 mL/min
Injection Volume	5 - 20 µL
Column Temperature	30 - 40 °C
MS System	Triple Quadrupole Mass Spectrometer
Ionization Mode	Positive Electrospray Ionization (ESI+)
Precursor Ion (Meldonium)	m/z 147.1
Product Ion (Meldonium)	m/z 58.1
Precursor Ion (Meldonium-d3)	m/z 150.1
Product Ion (Meldonium-d3)	m/z 61.1

Parameter	Human Urine	Human Plasma
Linearity Range	0.5 - 100 µg/mL	10 - 6000 ng/mL[3]
Lower Limit of Quantification (LLOQ)	<10 ng/mL[4]	10 ng/mL[3]
Intra-day Precision (%RSD)	7.0 - 8.4%[4]	< 7.1%
Inter-day Precision (%RSD)	9.9 - 12.9%[4]	< 7.1%
Recovery	Not specified (Dilute-and-shoot)	~87.5%

Visualizations



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Caption: Workflow for spiking and analysis of biological samples.

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